molecular formula C23H19FN2O2S B12038497 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone

3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone

Cat. No.: B12038497
M. Wt: 406.5 g/mol
InChI Key: ZDCMRBDCBXZXRU-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Fluorobenzylsulfanyl Group: The fluorobenzylsulfanyl group can be attached through nucleophilic substitution reactions, often using thiol reagents and appropriate fluorobenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, thiols, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
  • 3-(4-Methoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
  • 3-(4-Ethoxyphenyl)-2-[(3-chlorobenzyl)sulfanyl]-4(3H)-quinazolinone

Uniqueness

3-(4-Ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone is unique due to the presence of both ethoxyphenyl and fluorobenzylsulfanyl groups, which confer distinct chemical and biological properties. These substituents may enhance the compound’s solubility, stability, and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H19FN2O2S/c1-2-28-19-12-10-18(11-13-19)26-22(27)20-8-3-4-9-21(20)25-23(26)29-15-16-6-5-7-17(24)14-16/h3-14H,2,15H2,1H3

InChI Key

ZDCMRBDCBXZXRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F

Origin of Product

United States

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